Comparative Cytotoxicity: Kaempferol Tetraacetate vs. Inactive Flavonoid Acetates in Human Cancer Cell Lines
In a direct comparative study, kaempferol tetraacetate exhibited significant *in vitro* cytotoxicity against HL-60 (human promyelocytic leukemia), U937 (human histiocytic lymphoma), and SK-MEL-1 (human melanoma) cell lines, whereas several structurally related flavonoid acetates, including hyperoside 2''-acetate and glucotrifolin decaacetate, were completely inactive [1]. This demonstrates that the specific tetraacetylation pattern of kaempferol is essential for cytotoxic activity in these models.
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) against HL-60, U937, SK-MEL-1 cells |
|---|---|
| Target Compound Data | IC₅₀ = 45 µM (HL-60), 48 µM (U937), 37 µM (SK-MEL-1) |
| Comparator Or Baseline | Hyperoside 2''-acetate, hyperoside 6''-acetate, glucotrifolin decaacetate, heptamethyltrifolin |
| Quantified Difference | Target: active (IC₅₀ 37-48 µM); Comparators: inactive |
| Conditions | 72 h incubation, 0-100 µM concentration range |
Why This Matters
This evidence allows researchers to select kaempferol tetraacetate over inactive acetates when investigating cytotoxic mechanisms in leukemia and melanoma models, avoiding wasted resources on ineffective analogs.
- [1] Díaz JG, Carmona AJ, Torres F, Quintana J, Estévez F, Herz W. Cytotoxic activities of flavonoid glycoside acetates from Consolida oliveriana. Planta Med. 2008 Feb;74(2):171-4. View Source
